2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole
Description
Properties
CAS No. |
1188031-79-9 |
|---|---|
Molecular Formula |
C10H10ClNS |
Molecular Weight |
211.71 g/mol |
IUPAC Name |
2-(chloromethyl)-4,7-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-6-3-4-7(2)10-9(6)12-8(5-11)13-10/h3-4H,5H2,1-2H3 |
InChI Key |
HSSUAOWAGAWBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with chloromethylating agents. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under reflux conditions . The reaction proceeds through electrophilic substitution, where the chloromethyl group is introduced at the 2-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazole derivatives.
Scientific Research Applications
Antitumor Activity
The compound exhibits notable antitumor properties, particularly against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, studies indicate that similar thiazole derivatives can inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), leading to reduced tumor proliferation. An example includes a derivative with an IC50 of 0.093 µM against VEGFR-2, which is comparable to established drugs such as Sorafenib .
-
Case Studies :
- A study reported that derivatives of thiazole exhibited potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating strong efficacy .
- Another investigation into 2-aminothiazole derivatives demonstrated selective action against human glioblastoma and melanoma cells while showing low toxicity to normal cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 5.73 | Apoptosis induction |
| Derivative B | MDA-MB-231 | 12.15 | Cell cycle arrest |
| 2-Aminothiazole | U251 (glioblastoma) | Low micromolar | Selective cytotoxicity |
Antimicrobial Properties
The antimicrobial potential of 2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole has been extensively studied.
- Activity Spectrum : Research indicates that thiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. For example, certain derivatives have shown promising results in inhibiting bacterial growth using turbidimetric methods .
- Case Studies :
| Compound | Target Organism | Activity |
|---|---|---|
| Derivative C | E. coli | Effective |
| Derivative D | Staphylococcus aureus | Promising |
| Derivative E | Candida albicans | Notable |
Anticonvulsant Activity
The anticonvulsant properties of thiazole compounds are another area of interest.
- Mechanism of Action : Thiazoles have been recognized for their ability to modulate neurotransmitter systems involved in seizure activity. Analogues similar to this compound have demonstrated efficacy in reducing seizure frequency in animal models.
-
Case Studies :
- Research on thiazole derivatives has indicated a strong correlation between structural modifications and anticonvulsant activity, with some compounds showing significant reductions in seizure activity during testing.
| Compound | Model Used | Effectiveness |
|---|---|---|
| Derivative F | Animal model (rats) | Significant reduction in seizures |
| Derivative G | In vitro assays | High efficacy |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Anticholinesterase Activity:
Enzyme Induction Capacity:
- 2-Phenylbenzothiazoles :
Substitution at the 4'-position with halogens (e.g., Cl, F) doubles benzpyrene hydroxylase induction in rat liver and lung compared to unsubstituted analogues. The chloromethyl group in the target compound may similarly enhance enzyme induction but requires empirical validation .
Data Tables
Table 2: Substituent Effects on Physicochemical Properties
*Predicted using Cheméo data .
Research Implications and Gaps
- Pharmacological Potential: The chloromethyl group’s reactivity positions this compound as a candidate for prodrug development or covalent inhibitor design, though toxicity profiles must be assessed.
- Synthetic Challenges : Optimizing regioselectivity in dimethyl substitution (4,7 vs. 4,5) remains a hurdle, as evidenced by mixed yields in related syntheses (e.g., 26% yield for intermediate 31 in ) .
- Unanswered Questions : The compound’s efficacy against HIV-RT or BCATm enzymes, explored in structurally related thiazoles (), warrants investigation .
Biological Activity
2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including antibacterial and antifungal properties, as well as its interaction with biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques
| Technique | Description |
|---|---|
| IR Spectroscopy | Identifies functional groups based on absorption peaks. |
| NMR | Provides information on hydrogen environments. |
| NMR | Reveals carbon skeleton and connectivity. |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns. |
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antibacterial Activity
Several studies have reported the antibacterial effects of this compound against various strains of bacteria. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria.
- Case Study 1 : In a study assessing the antibacterial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Antifungal Activity
The antifungal properties of this compound have also been explored.
- Case Study 2 : A study evaluated its effectiveness against Candida albicans, revealing an MIC of 16 µg/mL, suggesting potent antifungal activity.
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets such as enzymes or receptors. The compound's chloromethyl group is believed to enhance its reactivity towards nucleophiles in microbial cells.
Research Findings
Recent research has focused on expanding the understanding of this compound's functionality:
- Study Findings : A novel series of derivatives based on thiazole structures were synthesized and screened for biological activity, indicating that modifications to the thiazole ring can significantly influence antibacterial potency .
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Antifungal | Candida albicans | 16 |
Q & A
Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A typical synthesis involves constructing the benzothiazole core via cyclization reactions. Key steps include:
- Hydrazine intermediate formation : Reacting substituted hydrazines with chlorinated precursors under reflux in polar solvents (e.g., DMSO or ethanol) .
- Cyclization : Using oxidizing agents like iodobenzene diacetate to facilitate ring closure, followed by purification via column chromatography (e.g., ethyl acetate/chloroform) .
- Critical conditions : Temperature control during reflux (e.g., 18 hours at 80°C), stoichiometric ratios of reagents, and solvent polarity to stabilize intermediates. Yields (~65%) depend on efficient crystallization (water-ethanol mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, methyl groups at positions 4 and 7 show distinct singlet peaks in ¹H NMR .
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~750 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., GC-MS for volatile derivatives) .
- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., π-π interactions) .
Q. What safety precautions are recommended when handling chloromethyl-containing thiazole derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact with chloromethyl groups, which are potential alkylating agents .
- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How do π-π interactions and hydrogen bonding influence the crystal packing and stability of this compound?
- Methodological Answer :
- Crystal structure analysis : X-ray studies reveal that π-π stacking between the benzothiazole ring and adjacent aromatic systems (distance: 3.56–3.75 Å) stabilizes the lattice .
- Hydrogen bonding : Intermolecular C–H···N bonds (e.g., C10–H10A···N3) form infinite chains along the crystallographic axis, enhancing thermal stability .
- Dihedral angles : Substituents on the benzothiazole ring influence packing; for example, a 64.11° dihedral angle between two benzene rings reduces steric strain .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
- Structural analogs : Compare activity trends across derivatives (e.g., halogen substitution at position 4 vs. methyl groups) to identify pharmacophoric features .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values caused by assay conditions .
Q. How can computational methods like molecular docking predict the biological interactions of this compound?
- Methodological Answer :
- Docking software : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., HIV-1 protease). Key parameters include grid box size (20 ų) and exhaustiveness (≥8) .
- Binding affinity analysis : Compare docking scores (ΔG) of this compound with known inhibitors. For example, a score of −9.2 kcal/mol suggests strong binding .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
Q. What role do substituents on the benzothiazole ring play in modulating electronic properties and reactivity?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Chloromethyl groups at position 2 increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Methyl groups : At positions 4 and 7, methyl donors raise HOMO energy, improving charge transfer in optoelectronic applications .
- Steric effects : Bulkier substituents (e.g., bromine) reduce reaction rates in SN2 mechanisms but improve thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
